2,2'-Dichloro-4,4'-dinitrobibenzyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[2-(2-chloro-4-nitrophenyl)ethyl]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-13-7-11(17(19)20)5-3-9(13)1-2-10-4-6-12(18(21)22)8-14(10)16/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOUBVQXBKOAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2,2 Dichloro 4,4 Dinitrobibenzyl Derivatives
Electrochemical Reduction Pathways
The electrochemical reduction of dinitrobibenzyl derivatives, including 2,2'-dichloro-4,4'-dinitrobibenzyl, is a multifaceted process characterized by the stepwise transformation of its nitro groups, intricate electron transfer mechanisms, and the potential for intramolecular cyclization to form complex molecular architectures.
Reductive Transformations of Aromatic Nitro Groups
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, and dinitrobibenzyls are no exception. surendranatheveningcollege.comunimi.it The process typically involves the sequential reduction of the two nitro groups. In many cases, it is possible to achieve selective reduction of one nitro group while leaving the other intact by carefully choosing the reducing agent and reaction conditions. spcmc.ac.indergipark.org.tr For instance, reagents like ammonium (B1175870) or alkali metal sulfides are known to smoothly reduce one nitro group in a polynitro compound to yield a nitroamine. spcmc.ac.in
The reduction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the corresponding amino group. surendranatheveningcollege.com The specific pathway and final products are highly dependent on the reaction medium (acidic, neutral, or alkaline) and the chosen reducing agent, which can range from metals in acidic solutions (like Fe, Sn, or Zn with HCl) to catalytic hydrogenation. surendranatheveningcollege.comgoogle.com
Electron Transfer Mechanisms and Formal Potentials
Electrochemical studies on dinitrobibenzyls, such as the 2,2'- and 4,4'-isomers, have shown that these compounds typically undergo reduction in two distinct one-electron (1e-) steps. These steps have similar formal potentials. researchgate.net The initial electron transfer leads to the formation of a radical anion. The stability of this radical anion is a key factor in the subsequent reaction pathway. researchgate.net
The disproportionation constants for the anion radicals of 2,2'- and 4,4'-dinitrobibenzyl have been calculated from electrochemical data to be 0.02 and 0.32, respectively. researchgate.net This indicates a difference in the stability and reactivity of the radical anions of the two isomers. The electron transfer process can be influenced by the solvent and the presence of other substituents on the aromatic rings. znaturforsch.com
Intramolecular Cyclization Reactions Leading to Novel Architectures (e.g., Diazocines)
A significant outcome of the reduction of 2,2'-dinitrobibenzyl (B146402) derivatives is the intramolecular cyclization to form diazocine structures. researchgate.netacs.org Diazocines are bridged azobenzenes with interesting photophysical properties, making them valuable in materials science and photopharmacology. researchgate.netbeilstein-journals.org The formation of the N=N bond in the diazocine ring is achieved through the reduction of the two nitro groups in the 2,2'-dinitrobibenzyl precursor. acs.org
This reductive cyclization can be promoted by various reagents, including lithium aluminum hydride (LiAlH4). acs.org The yield and success of the cyclization are sensitive to the nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to give higher yields of the diazocine product, while electron-donating groups can lead to lower yields. acs.org The synthesis of unsymmetrically substituted diazocines can be particularly challenging due to competing reaction pathways. beilstein-journals.org
Role of Auxiliary Reagents in Electrochemical Processes (e.g., CO2)
The presence of auxiliary reagents, such as carbon dioxide (CO2), can significantly influence the electrochemical reduction of dinitrobibenzyl derivatives. researchgate.net In the context of the intramolecular cyclization to form diazocines, CO2 can play a role in the reaction mechanism. researchgate.net The electrochemical reduction of CO2 itself is a topic of intense research, with the potential to convert it into valuable fuels and chemicals. dtu.dktue.nlnih.gov
In electrochemical systems, CO2 can interact with intermediates generated during the reduction of the nitro groups. Bicarbonate (HCO3-), formed from the reaction of CO2 with water, can act as a proton donor and influence the local pH at the electrode surface, thereby affecting the reaction kinetics and product distribution. researchgate.net The interaction between the electrochemically generated species from the dinitrobibenzyl and CO2 or its derivatives can lead to different reaction outcomes compared to the reduction in an inert atmosphere.
Photochemical Reactivity and Light-Induced Transformations
The nitrobenzyl moiety, a key component of this compound, is known for its photochemical reactivity. Irradiation with light can induce specific chemical transformations, primarily centered around the decomposition of the nitro group.
Photodecomposition Mechanisms of Nitrobenzyl Moieties
The photodecomposition of ortho-nitrobenzyl compounds is a well-studied process, often utilized in photolabile protecting groups. nih.gov Upon photoexcitation, the nitrobenzyl group can undergo an intramolecular hydrogen abstraction to form an aci-nitro intermediate. nih.govrsc.org This intermediate is a key species that can then undergo further reactions.
The detailed mechanism involves the initial formation of a short-lived excited singlet state, which can either directly form the aci-nitro species or undergo intersystem crossing to a triplet state that also leads to the aci-nitro intermediate. nih.gov In the presence of a suitable leaving group, the decomposition of the aci-nitro intermediate leads to the release of the protected molecule and the formation of a nitroso-containing byproduct. nih.govacs.org The specific intermediates and reaction pathways can be influenced by the solvent and the pH of the medium. rsc.orgacs.org Studies have identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, in the decomposition pathway. acs.org The investigation of these mechanisms often involves techniques like laser flash photolysis and time-resolved infrared spectroscopy. rsc.orgacs.org
Photochromic and Molecular Switching Properties of Derived Systems
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon exposure to electromagnetic radiation, is a property of significant interest for applications in molecular switches, optical data storage, and smart materials. wikipedia.org While a variety of organic compounds, including those with dinitrobenzyl moieties, have been shown to exhibit photochromic behavior, specific research into the photochromic and molecular switching properties of systems derived directly from this compound is not extensively documented in the available literature.
However, the photochromism of related compounds, such as 2-(2',4'-dinitrobenzyl)pyridine (α-DNBP), has been studied in detail. acs.orgresearchgate.netresearchgate.net The phenomenon in these systems is often attributed to a photoinduced intramolecular proton transfer. researchgate.net For instance, upon irradiation, α-DNBP can undergo a transformation from a colorless to a colored state, which is reversible in the dark or upon thermal stimulation. researchgate.net This process involves the transfer of a proton from the methylene (B1212753) bridge to a nitrogen atom on the pyridine (B92270) ring, leading to the formation of a transient tautomer with a different electronic structure and, consequently, a different absorption spectrum. acs.orgresearchgate.net The dynamics of this transformation can be incredibly fast, occurring on the femtosecond to nanosecond timescale. researchgate.net
Given the structural similarities, it is plausible that derivatives of this compound, if appropriately functionalized to facilitate proton transfer or other photo-induced isomerization, could exhibit photochromic properties. The presence of the electron-withdrawing nitro and chloro groups would likely influence the electronic transitions and the stability of the different isomeric states. However, without direct experimental evidence, this remains a hypothesis. Further research would be necessary to synthesize and characterize potential photochromic systems based on the this compound scaffold.
Spectroscopic and Structural Elucidation of 2,2 Dichloro 4,4 Dinitrobibenzyl and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both 1H and 13C NMR spectra, a detailed picture of the molecular structure can be assembled.
The 1H NMR spectrum of 2,2'-Dichloro-4,4'-dinitrobibenzyl is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The ethylene (B1197577) bridge protons (-CH2-CH2-) would likely appear as a singlet or a complex multiplet, depending on the rotational freedom and conformational preferences of the molecule. For the related compound 2,2'-dinitrobibenzyl (B146402), the ethylene protons present a singlet at approximately 3.09 ppm in CDCl3. molbase.compatsnap.com
The aromatic region is expected to be more complex due to the substitution pattern on the benzene (B151609) rings. Each aromatic ring contains three protons. The proton situated between the chloro and nitro groups is expected to be the most deshielded due to the electron-withdrawing nature of these substituents. The remaining two aromatic protons would likely appear as doublets, with their chemical shifts influenced by the positions of the chloro and nitro groups. A comparative analysis with similar structures, such as 1,3-dichloro-4,6-dinitrobenzene, can aid in the assignment of these aromatic signals.
Predicted 1H NMR Data for this compound:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ethylene (-CH2-CH2-) | ~3.1-3.3 | Singlet or Multiplet |
| Aromatic H | ~7.5-8.5 | Doublets and Singlets |
The 13C NMR spectrum of this compound will provide valuable information about the carbon skeleton. The spectrum should display signals for the aliphatic carbons of the ethylene bridge and the aromatic carbons.
The chemical shift of the ethylene bridge carbons is anticipated to be in the range of 30-40 ppm. For instance, in 4,4'-dinitrobibenzyl, the benzylic carbons appear at approximately 36.9 ppm. bath.ac.uk The aromatic region will show distinct signals for the substituted and unsubstituted carbons. The carbons bearing the nitro and chloro substituents will be significantly shifted downfield. The precise chemical shifts can be estimated by considering the additive effects of the substituents on the benzene ring.
Predicted 13C NMR Data for this compound:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Ethylene (-CH2-CH2-) | ~30-40 |
| Aromatic C-H | ~120-135 |
| Aromatic C-Cl | ~130-140 |
| Aromatic C-NO2 | ~145-155 |
| Aromatic Quaternary C | ~140-150 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a molecule, which can provide significant structural information. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern would likely involve the cleavage of the C-C bond of the ethylene bridge, leading to the formation of a stable benzyl-type cation. This would result in a prominent fragment ion. Other characteristic fragmentations would include the loss of the nitro groups (-NO2) and chlorine atoms (-Cl). For comparison, the mass spectrum of the related 2,2'-dinitrobibenzyl shows a molecular ion peak (M+) at m/z 272 and significant fragments corresponding to the loss of nitro groups and cleavage of the ethylene bridge. nih.govnist.gov
Predicted Mass Spectrometry Data for this compound:
| Ion | Predicted m/z | Description |
| [M]+ | 340/342/344 | Molecular ion (presence of two chlorine isotopes) |
| [M-NO2]+ | 294/296/298 | Loss of a nitro group |
| [M-2NO2]+ | 248/250/252 | Loss of two nitro groups |
| [C7H4ClNO2]+ | 171/173 | Cleavage of the ethylene bridge |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (NO2) and the carbon-chlorine (C-Cl) bond, as well as absorptions for the aromatic C-H and C=C bonds and the aliphatic C-H bonds.
The symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the regions of 1350-1300 cm-1 and 1550-1500 cm-1, respectively. The C-Cl stretching vibration usually appears in the fingerprint region, between 800 and 600 cm-1. The IR spectrum of 4,4'-dinitrobibenzyl shows strong nitro group absorptions, which serves as a good reference. nist.govnist.gov
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm-1) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Nitro (NO2) | 1550-1500 and 1350-1300 | Asymmetric and Symmetric Stretching |
| C-Cl | 800-600 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
For 2,2'-dinitrobibenzyl, X-ray analysis reveals the conformation of the ethylene bridge and the relative orientation of the two phenyl rings. It is expected that in this compound, the presence of the bulky chlorine atoms ortho to the ethylene bridge would introduce significant steric hindrance, likely forcing the phenyl rings to adopt a more twisted conformation relative to each other compared to the unsubstituted analog. This could also influence the bond lengths and angles within the aromatic rings and the ethylene linker.
Advanced Spectroelectrochemical Techniques for In-situ Reaction Monitoring
Spectroelectrochemical techniques, which combine spectroscopic and electrochemical methods, are powerful for studying redox-active molecules and monitoring reaction intermediates in real-time. The nitroaromatic groups in this compound are electrochemically active and can be reduced.
By applying a potential and simultaneously recording spectroscopic data (e.g., UV-Vis or EPR), the formation of radical anions and other reduced species can be observed. This would provide insights into the electron-transfer mechanisms and the stability of the intermediates formed during the electrochemical reduction of the compound. While specific spectroelectrochemical studies on this compound are not reported, the general behavior of nitroaromatic compounds suggests that it would undergo reversible or quasi-reversible reduction steps, which could be monitored using these advanced techniques.
No Theoretical and Computational Studies Found for this compound
Despite a thorough search of available scientific literature, no specific theoretical and computational chemistry studies focusing on the compound this compound could be located.
The intended article was to be structured around the following topics:
Theoretical and Computational Chemistry Studies on this compound
Theoretical and Computational Chemistry Studies on 2,2 Dichloro 4,4 Dinitrobibenzyl
Mechanistic Pathway Elucidation through Computational Modeling
Reaction Energy Profile Construction
While computational studies are available for related compounds such as 2,2'-dinitrobibenzyl (B146402) and various dichloronitrobenzene isomers, the strict requirement to focus solely on 2,2'-Dichloro-4,4'-dinitrobibenzyl prevents the inclusion of this information.
Therefore, it is not possible to generate the requested article at this time due to the absence of published research on the theoretical and computational aspects of this compound.
Prediction of Spectroscopic Parameters
The spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are direct reflections of its electronic and geometric structure. Computational chemistry provides powerful tools to predict these parameters, offering insights that can aid in experimental characterization and structural elucidation.
Density Functional Theory (DFT) for Spectroscopic Predictions
A primary method for predicting spectroscopic parameters is Density Functional Theory (TFD). This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically involve:
Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.
Frequency Calculations: Once the geometry is optimized, vibrational frequencies can be calculated. These frequencies correspond to the peaks in an IR spectrum. The calculated spectrum can be compared with experimental data to confirm the structure.
NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus can be computed. These are then used to predict the ¹H and ¹³C NMR chemical shifts. Different theoretical levels and basis sets can be employed to achieve varying degrees of accuracy.
UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum.
Expected Spectroscopic Features
Based on the structure of this compound, the following general features would be anticipated in its predicted spectra:
¹H NMR: Signals corresponding to the aromatic protons would be expected, with their chemical shifts influenced by the electron-withdrawing nitro groups and the chloro substituents. The protons of the ethylene (B1197577) bridge would appear as a distinct signal.
¹³C NMR: Resonances for the aromatic carbons would be observed, with the carbons bearing the nitro and chloro groups showing characteristic downfield shifts. The carbons of the ethylene bridge would also be identifiable.
IR Spectrum: Strong absorption bands characteristic of the nitro group (N-O stretching), C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations would be predicted.
A hypothetical data table for predicted NMR shifts is presented below. It is important to note that these are illustrative values and actual computational results would depend on the specific level of theory and basis set used.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 120 - 140 |
| C-Cl | - | 130 - 145 |
| C-NO₂ | - | 145 - 155 |
| Ethylene CH₂ | 3.0 - 3.5 | 35 - 45 |
Molecular Dynamics Simulations for Conformational Dynamics
The bibenzyl backbone of this compound allows for considerable conformational flexibility, primarily through rotation around the C-C single bonds of the ethylene bridge and the bonds connecting the phenyl rings to the bridge. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape over time.
Principles of Molecular Dynamics
MD simulations model the atomic motion of a system by solving Newton's equations of motion for each atom. The potential energy of the system, and thus the forces on the atoms, is described by a force field, which is a set of empirical energy functions and parameters.
For this compound, an MD simulation would involve:
System Setup: A starting conformation of the molecule is placed in a simulation box, often with a solvent (like water or an organic solvent) to mimic experimental conditions.
Equilibration: The system is allowed to relax to a stable temperature and pressure.
Production Run: The simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.
Analysis of Conformational Dynamics
Analysis of the MD trajectory can reveal key aspects of the molecule's dynamic behavior:
Dihedral Angle Analysis: By monitoring the dihedral angles around the key rotatable bonds, one can identify the preferred conformations and the energy barriers between them.
Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion and visualize the essential dynamics of the molecule.
Expected Conformational Preferences
The conformational preferences of this compound would be governed by a balance of steric and electronic effects. The bulky chloro and nitro substituents would likely lead to significant steric hindrance, influencing the rotational barriers around the single bonds. It would be expected that the molecule adopts conformations that minimize the repulsion between these groups.
A hypothetical data table summarizing potential findings from an MD simulation is provided below. These are illustrative and would need to be confirmed by actual simulations.
| Dynamic Property | Predicted Observation |
| Major Conformations | Anti and gauche conformations around the ethylene bridge |
| Rotational Barriers | Significant barriers to rotation around the aryl-CH₂ bonds due to steric clash of substituents |
| Solvent Effects | Polar solvents may stabilize certain conformations through dipole-dipole interactions with the nitro groups |
Environmental Behavior and Degradation Pathways of Substituted Dinitrobibenzyls
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For substituted dinitrobibenzyls, these pathways are primarily driven by photolysis and, to a lesser extent, hydrolysis, with electrochemical methods emerging as a viable engineered remediation strategy.
Photolytic degradation, or photolysis, is a primary abiotic pathway for the transformation of many nitroaromatic compounds in the aquatic environment. The process is initiated when these molecules absorb light, leading to an excited state that can undergo various reactions. For compounds like 2,2'-dichloro-4,4'-dinitrobibenzyl, the aromatic nitro groups act as chromophores, absorbing sunlight and triggering degradation.
Research on related compounds, such as 2,4-dinitrotoluene (B133949) (DNT), shows that degradation rates are significantly influenced by environmental conditions. nih.gov Direct photolysis in deionized water can be slow, but the process is accelerated in the presence of sensitizers like humic acids, which are common in natural waters. researchgate.net The photolysis of DNT and other nitroaromatics generally follows first-order reaction kinetics. nih.govresearchgate.net
For chlorinated nitroaromatic compounds, photonucleophilic substitution is a significant degradation mechanism. scispace.com This reaction involves the displacement of a substituent on the aromatic ring, typically a nitro or chloro group, by a nucleophile, such as a hydroxyl group (OH⁻). For instance, the photodegradation of 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) in water can lead to the substitution of the nitro group, a process influenced by the pH of the water. scispace.com Similarly, studies on the herbicide nitrofen, which contains both chloro and nitro groups, have identified photoproducts resulting from the substitution of both groups by hydroxyl moieties. scispace.com It is plausible that this compound undergoes similar phototransformation, where the nitro or chloro groups are replaced by hydroxyl groups, leading to the formation of various phenolic intermediates.
Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals can significantly enhance photodegradation. The UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe²⁺) systems have proven effective for the complete destruction of DNT in aqueous solutions, achieving high removal rates of the compound and its total organic carbon (TOC) content. nih.gov
Table 1: Comparison of Photodegradation Processes for 2,4-Dinitrotoluene (DNT)
This table summarizes the efficiency of different photodegradation methods for a related nitroaromatic compound.
| Degradation Process | Conditions | Time for Complete Degradation (100 ppm DNT) | TOC Removal (after 2h) | TN Removal (after 2h) | Reference |
| Direct Photolysis | 125W UV Lamp | Incomplete | Low | Low | nih.gov |
| UV/H₂O₂ | 125W UV Lamp, H₂O₂ | ~60 min (98% degradation) | Moderate | Moderate | nih.gov |
| Photo-Fenton | 125W UV Lamp, H₂O₂ + Fe²⁺ | < 60 min | 96% | 57% | nih.gov |
Hydrolysis is the cleavage of chemical bonds by the addition of water. For a compound like this compound, the primary bonds susceptible to hydrolysis would be the carbon-chlorine (C-Cl) bonds. However, the C-Cl bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The central carbon-carbon (C-C) single bond of the bibenzyl bridge is also highly stable and not susceptible to hydrolytic cleavage.
Electrochemical methods offer a promising remediation technology for water contaminated with persistent organic pollutants like chlorinated nitroaromatic compounds. provectusenvironmental.comnih.gov These techniques can be broadly classified into electrochemical reduction and oxidation. provectusenvironmental.com
Electrochemical Reduction: This process occurs at the cathode. For chloronitrobenzene compounds, reduction is a highly effective pathway for detoxification. Direct electron transfer to the molecule can lead to the cleavage of the carbon-halogen (C-X) bond, a process known as reductive dehalogenation. provectusenvironmental.com This is advantageous as it removes the halogen atoms, which are key contributors to the compound's toxicity. provectusenvironmental.com The nitro groups can also be reduced, typically to amino groups. For example, studies on p-chloronitrobenzene (p-CNB) show its reduction to the less toxic p-chloroaniline (p-CAN). researchgate.net
Electrochemical Oxidation: This process occurs at the anode and involves the degradation of pollutants by electrogenerated oxidants, most notably hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can break down the aromatic ring, leading to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. mdpi.com The choice of anode material, such as Boron-Doped Diamond (BDD) or mixed metal oxides, is critical for the efficiency of the process. mdpi.comresearchgate.net
Biotic Degradation Mechanisms and Microbial Transformation
The persistence of halogenated aromatic compounds in the environment has driven the evolution of microorganisms capable of using these synthetic chemicals as sources of carbon and energy. nih.govnih.gov Biodegradation is a cost-effective and environmentally friendly approach to remediating sites contaminated with these pollutants. nih.govresearchgate.net
Upper Pathway: This initial stage involves enzymatic reactions that modify peripheral substituents to form a more common aromatic intermediate. For a compound like this compound, this would likely involve the reduction of the nitro groups and the removal of the chlorine atoms (dehalogenation).
Middle Pathway: This is often the most challenging step and involves the cleavage of the aromatic ring. nih.govresearchgate.netnih.gov Intermediates like chlorocatechols, which can be formed from the initial oxidation of chlorinated aromatics, are key metabolites that undergo ring fission. oup.com
Lower Pathway: The aliphatic intermediates produced from ring cleavage are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide, water, and biomass. nih.gov
Microorganisms from various genera, including Pseudomonas, Ralstonia, Burkholderia, and Comamonas, have been identified for their ability to degrade chlorinated and nitroaromatic compounds. nih.govresearchgate.netresearchgate.net
The microbial breakdown of compounds like this compound is facilitated by specific enzymes that catalyze key transformation steps.
Reductases: Nitroreductases are crucial for the initial steps in the degradation of nitroaromatic compounds. These enzymes catalyze the reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. This reduction is a detoxification step, as the resulting aromatic amines are generally less toxic and more amenable to further degradation than their nitro counterparts.
Dioxygenases: These are key enzymes in the aerobic degradation of aromatic compounds. nih.gov Rieske-type dioxygenases initiate the oxidative attack on the aromatic ring by incorporating both atoms of molecular oxygen (O₂) to form a cis-dihydrodiol. nih.gov This step is often accompanied by the removal of a substituent. For example, nitrobenzene (B124822) dioxygenase (NBDO) can oxidize various chloronitrobenzenes, leading to the formation of chlorocatechols and the release of the nitro group as nitrite. researchgate.net Subsequent enzymes, such as extradiol or intradiol dioxygenases, are then responsible for cleaving the aromatic ring of the catechol intermediate. oup.com
The concerted action of these enzymatic systems allows microorganisms to dismantle the complex and recalcitrant structure of substituted dinitrobibenzyls, paving the way for their removal from the environment. researchgate.netnih.gov
Table 2: Key Enzymes in the Biodegradation of Halogenated and Nitroaromatic Compounds
This table outlines the function of major enzyme classes involved in breaking down compounds structurally related to this compound.
| Enzyme Class | Function | Example Reaction | Reference |
| Nitroreductases | Reduction of nitro groups to amino groups. | Nitrobenzene → Nitrosobenzene → Phenylhydroxylamine → Aniline | nih.gov |
| Dioxygenases | Incorporation of O₂ into the aromatic ring, often leading to hydroxylation and dehalogenation or denitration. | Chloronitrobenzene → Chlorocatechol + Nitrite | nih.govresearchgate.net |
| Dehalogenases | Catalyze the removal of halogen atoms from the molecule. | Chlorinated Intermediate → Dechlorinated Intermediate + Cl⁻ | nih.govnih.gov |
| Monooxygenases | Incorporate one atom of O₂ into the substrate, often hydroxylating the aromatic ring. | Chlorophenol → Chlorocatechol | researchgate.net |
Identification of Metabolites and Degradation Intermediates
The initial and most common step in the biodegradation of nitroaromatic compounds is the reduction of the nitro groups. nih.gov This process can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, nitroreductase enzymes catalyze the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov For a dinitro compound like this compound, this can lead to a variety of partially and fully reduced metabolites.
Drawing parallels from dinitrotoluene (DNT) metabolism, the primary metabolites are likely to be the corresponding mono-amino and di-amino derivatives. nih.govcdc.gov For instance, the degradation of 2,4-DNT results in the formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. cdc.gov Applying this to this compound, the expected initial metabolites would include:
2-Chloro-4-nitro-2'-chloro-4'-aminobibenzyl
2-Chloro-4-amino-2'-chloro-4'-nitrobibenzyl
2,2'-Dichloro-4,4'-diaminobibenzyl
Further metabolism can occur. For example, in human studies on DNT exposure, dinitrobenzoic acids and aminonitrobenzoic acids were identified as significant metabolites, indicating that oxidation of the alkyl substituent (in that case, a methyl group) can occur. nih.govcdc.gov For the bibenzyl structure, oxidative cleavage of the ethyl bridge could potentially occur, although this is a more complex transformation. Acetylation of the amino groups is another common metabolic step, leading to the formation of N-acetylated derivatives. For instance, 2-(N-acetyl)amino-4-nitrobenzoic acid has been identified as a metabolite of DNT. nih.gov
Under aerobic conditions, the degradation of chlorinated nitroaromatic compounds can be initiated by dioxygenase enzymes. nih.govnih.govasm.org These enzymes can catalyze the hydroxylation of the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov For example, the degradation of 2,6-DNT can proceed via the formation of 3-methyl-4-nitrocatechol. nih.gov In the case of this compound, this could lead to the formation of chlorinated and nitrated catechol-like intermediates, followed by ring cleavage. The presence of chlorine atoms on the aromatic rings can influence the regioselectivity of the enzymatic attack and may in some cases hinder degradation. nih.govasm.org
A summary of potential metabolites and degradation intermediates of this compound, based on analogous compounds, is presented in the table below.
| Parent Compound | Potential Metabolite/Intermediate | Anticipated Degradation Step | Reference Analogue |
| This compound | 2-Chloro-4-nitro-2'-chloro-4'-aminobibenzyl | Partial reduction of one nitro group | Dinitrotoluene nih.gov |
| This compound | 2,2'-Dichloro-4,4'-diaminobibenzyl | Complete reduction of both nitro groups | Dinitrotoluene cdc.gov |
| 2,2'-Dichloro-4,4'-diaminobibenzyl | 2-Chloro-4-amino-2'-chloro-4'-(N-acetyl)aminobibenzyl | Acetylation of an amino group | Dinitrotoluene nih.gov |
| This compound | Chlorinated dinitrodiphenylmethane derivatives | Oxidative cleavage of the bibenzyl bridge | - |
| This compound | Chlorinated nitrocatechol derivatives | Dioxygenase-mediated ring hydroxylation | 2,6-Dinitrotoluene nih.gov |
Analytical Methodologies for Environmental Detection and Quantification of Related Compounds
The detection and quantification of substituted dinitrobibenzyls and their degradation products in environmental matrices necessitate sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the most powerful and commonly employed techniques for the analysis of nitroaromatic compounds and their metabolites. mdpi.comnih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many nitroaromatic compounds. nih.govscispec.co.th For the analysis of compounds like this compound and its less polar metabolites, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra.
Sample Preparation: Environmental samples such as water and soil typically require a pre-concentration and clean-up step prior to GC-MS analysis. Solid-phase extraction (SPE) is a common technique for extracting nitroaromatic compounds from water samples. nih.gov For soil and sediment samples, solvent extraction, for example using an ultrasonic bath, is often employed. mdpi.com
Derivatization: While some nitroaromatic compounds can be analyzed directly, derivatization may be necessary for more polar metabolites containing functional groups like -NH₂ or -OH to improve their volatility and chromatographic behavior.
Instrumentation and Detection: A typical GC-MS system for the analysis of nitroaromatic compounds would consist of a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) interfaced with a mass spectrometer. Electron ionization (EI) is a common ionization technique, providing characteristic fragmentation patterns that are useful for structural elucidation and library matching. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be used. mdpi.com Negative chemical ionization (NCI) is particularly sensitive for nitroaromatic compounds due to their high electron affinity and can achieve very low detection limits. scispec.co.th
| Parameter | Typical Conditions for Nitroaromatic Analysis |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector | Split/splitless or programmable temperature vaporization (PTV) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Ramped temperature program, e.g., 60°C hold for 1 min, then ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Detection | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds that are not amenable to GC analysis. chromatographyonline.comtheanalyticalscientist.com This makes it an ideal technique for the direct analysis of the polar metabolites of this compound, such as amino and hydroxylated derivatives, without the need for derivatization.
Chromatographic Separation: Reversed-phase HPLC is the most common separation mode for nitroaromatic compounds and their metabolites. C18 columns are widely used, and the mobile phase typically consists of a mixture of water (often acidified with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. Gradient elution is usually employed to separate compounds with a wide range of polarities.
Ionization and Detection: Electrospray ionization (ESI) is the most frequently used ionization source for the HPLC-MS analysis of environmental contaminants. chromatographyonline.com It can be operated in both positive and negative ion modes. For nitroaromatic compounds and their metabolites, negative ion mode is often preferred for the parent compounds due to the electron-withdrawing nitro groups, while positive ion mode may be more sensitive for the amino-containing metabolites. Tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for quantitative analysis, offering excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov
| Parameter | Typical Conditions for Nitroaromatic Metabolite Analysis |
| Column | C18, e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid |
| Elution | Gradient elution |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |
| MS Detection | Triple quadrupole (QqQ) or high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) operating in MRM or full scan mode |
Advanced Applications and Future Research Directions
Role as Synthetic Intermediates in Complex Chemical Synthesis
2,2'-Dichloro-4,4'-dinitrobibenzyl serves as a crucial intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical industry. Its structural framework is a key building block for certain heterocyclic compounds.
Detailed Research Findings:
A significant application of the bibenzyl core, specifically the related 2,2'-dinitrobibenzyl (B146402), is in the industrial synthesis of dibenzo[b,f]azepine derivatives. nih.gov This class of compounds includes the important antiepileptic drug Carbamazepine. google.comresearchgate.net The synthesis pathway typically involves the oxidative coupling of a nitrotoluene derivative to form the dinitrobibenzyl structure. nih.gov This is followed by the reduction of the nitro groups to form the corresponding diamine, 2,2'-diaminobibenzyl, which is then subjected to ring-closing reactions to form the seven-membered azepine ring. nih.gov
The synthesis of 2,2'-dinitrobibenzyl itself has been optimized over the years. An early method involved the aerobic oxidation of o-nitrotoluene in alkaline methanol (B129727), which gave a modest yield of 36%. nih.gov More recent and efficient methods use bromine as an oxidizing agent in the presence of potassium t-butoxide, achieving yields as high as 95%. nih.gov Another patented approach for preparing the parent compound, 2,2'-dinitrodibenzyl, involves the reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by substitution and a final debromination step, which is noted for its high yield and purity suitable for industrial production. google.compatsnap.com A different synthetic strategy starts with o-nitrotoluene and ethyl formate (B1220265) in a sodium methoxide-petroleum ether system, although this method can result in lower purity and generates significant wastewater. google.com
The chlorinated analogue, this compound, follows a similar synthetic logic and serves as a precursor for halogenated derivatives of these complex molecules. The reduction of the nitro groups is a key transformation, leading to versatile diamino intermediates.
Table 1: Selected Synthesis Methods for Dinitrobibenzyl Intermediates
| Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|
| o-nitrotoluene | t-BuOK, Br2, THF | 2,2'-dinitrobibenzyl | 95% | nih.gov |
| o-nitrotoluene, o-nitrobenzaldehyde | 1. Addition Rxn; 2. Bromination; 3. Reduction | 2,2'-dinitrobibenzyl | ~92.5% | google.compatsnap.com |
| o-nitrotoluene | O2, KOH, MeOH, ethylenediamine | 2,2'-dinitrobibenzyl | 36% | nih.gov |
| ortho nitro toluene, formamide (B127407) | sodium methoxide, paraffin (B1166041) oil | 2, 2'-dinitrodibenzyl | 82.5% | google.com |
Development of Novel Functional Materials with Tunable Photophysical Properties (e.g., Molecular Switches, Photochromic Systems)
The bibenzyl backbone, especially when substituted with electronically active groups like nitro functions, presents an interesting platform for the development of functional materials. While direct research on this compound for these applications is not prominent, the properties of related molecular families suggest significant potential.
Detailed Research Findings:
Photochromic materials can reversibly change their absorption spectra, and thus their color, upon exposure to light. rp-photonics.comymdchem.com This phenomenon often relies on the photoisomerization of molecules between two different forms. rp-photonics.com Diarylethenes and spiropyrans are well-known classes of P-type and T-type photochromic compounds, respectively. ymdchem.com The core structure of this compound, with its two connected phenyl rings, is reminiscent of the scaffolds used in some of these systems. The electronic properties conferred by the nitro and chloro substituents could be harnessed to tune the energy levels of the molecule, potentially leading to photo-responsive behavior.
Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli, such as light or chemical agents. sciforum.net The development of such systems often relies on significant conformational changes or electronic reorganization within the molecule. The flexible ethane (B1197151) bridge in the bibenzyl structure allows for rotation, leading to different conformers (e.g., gauche and anti), a property that could be exploited in designing molecular switches. researchgate.net The strong electron-withdrawing nature of the nitro groups dramatically influences the electronic distribution of the molecule, which could be modulated through redox chemistry to switch between different states. For instance, reduction of the nitro groups to amines would fundamentally alter the electronic and steric properties, providing a basis for a chemically-triggered switch.
Future research could focus on synthesizing derivatives of this compound where the bibenzyl core is integrated into larger conjugated systems known for photochromism, such as those based on diarylethenes or azobenzenes. ymdchem.comrsc.org The goal would be to create novel materials where the photophysical properties (e.g., absorption wavelength, fluorescence) can be precisely controlled, opening doors for applications in optical data storage or smart materials.
Exploration of Catalytic Transformations Involving Substituted Bibenzyls
Catalytic transformations are central to unlocking the synthetic potential of this compound. The most significant of these is the reduction of the nitro groups, which is a gateway to a wide array of further functionalization.
Detailed Research Findings:
Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic nitro compounds to their corresponding amines. google.com This reaction is typically carried out using hydrogen gas in the presence of a noble metal catalyst, such as platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C). nih.govgychbjb.com The process for reducing dinitro- and chloro-nitro-aromatic compounds is well-established. For example, the catalytic hydrogenation of o-nitro-chlorobenzene to 2,2'-dichloro-hydrazobenzene (a related transformation) has been successfully achieved using a Pt/C catalyst in an alkaline medium. gychbjb.com Optimal conditions for this type of reaction often involve controlling temperature, pressure, and solvent. For the preparation of 2,2′-dichlorohydrazobenzene from o-nitrochlorobenzene, a yield of over 88% was obtained at 80°C and 0.8 MPa pressure using a toluene-sodium hydroxide (B78521) mixture as the solvent. gychbjb.com
The reduction of this compound to 2,2'-dichloro-4,4'-diaminobibenzyl is a critical step. This resulting diamine is a highly valuable intermediate, as the amino groups can be readily converted into diazonium salts for azo dye synthesis or used in condensation reactions to build complex heterocyclic systems. google.com
A key challenge in the hydrogenation of nitroaromatics is preventing the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired azo and azoxy byproducts. google.com Research has shown that the addition of catalytic amounts of vanadium compounds can suppress the formation of these intermediates, leading to purer products and faster reaction rates. google.com
Table 2: Catalytic Hydrogenation of Related Nitroaromatic Compounds
| Substrate | Catalyst System | Key Conditions | Primary Product | Reference |
|---|---|---|---|---|
| o-nitrochlorobenzene | Pt/C | 80°C, 0.8 MPa, Toluene/NaOH | 2,2′-dichlorohydrazobenzene | gychbjb.com |
| 2,2'-dinitrobibenzyl | H2, Pd/C | Standard reduction conditions | 2,2'-diaminobibenzyl | nih.gov |
| 1-chloro-2,4-dinitro-chlorobenzene | 5% Pt/C | 60°C, 10 bar H2, Methanol | 3-amino-4-chloroacetanilide (after workup) | google.com |
Future research in this area could explore more selective and efficient catalytic systems, including the use of non-precious metal catalysts or photocatalytic methods to drive these transformations under milder conditions. acs.orgacs.org
Integration of Multiscale Computational and Experimental Approaches in Future Studies
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental efforts and accelerating discovery.
Detailed Research Findings:
Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure, geometry, and reactivity of nitroaromatic compounds. scholarsresearchlibrary.commdpi.comrsc.org DFT calculations can provide insights into how substituents, like the chloro and nitro groups on the bibenzyl scaffold, affect the molecule's stability and properties. mdpi.com For instance, computational studies on bibenzyl itself have been used to investigate its conformational behavior (the balance between gauche and anti conformers), which is crucial for understanding its physical and spectroscopic properties. researchgate.net Such studies can accurately predict vibrational spectra (IR and Raman) and NMR parameters, aiding in the characterization of the molecule. researchgate.net
For nitroaromatics, DFT calculations have been employed to study the strength of the C-NO₂ bond, which is a critical factor in their stability and detonation properties. mdpi.com These calculations can also predict molecular properties that correlate with toxicity and mutagenicity, providing a framework for Quantitative Structure-Activity Relationship (QSAR) models. scholarsresearchlibrary.comacs.org By computing descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's reactivity and electronic properties. scholarsresearchlibrary.com
A future research direction would be to apply a combined computational and experimental approach to this compound. DFT calculations could be used to:
Predict the preferred conformation and rotational energy barrier of the central C-C bond.
Simulate its IR, Raman, and NMR spectra to support experimental characterization.
Calculate the electron distribution and electrostatic potential to predict sites of reactivity for further synthetic modifications.
Model the mechanism of its reduction and other catalytic transformations to optimize reaction conditions.
This synergy between in silico modeling and laboratory experiments would enable a more rational design of new materials and synthetic pathways based on the this compound scaffold. researchgate.netresearchgate.net
Sustainable and Green Chemical Approaches for the Synthesis and Degradation of Substituted Dinitrobibenzyls
The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly important in chemical manufacturing. researchgate.net These principles can be applied to both the synthesis and the ultimate fate of compounds like this compound.
Detailed Research Findings:
Green Synthesis: Several patented methods for synthesizing dinitrobibenzyl compounds aim to improve upon older, less environmentally friendly processes. For example, a method for preparing 2,2'-dinitrodibenzyl that avoids large volumes of difficult-to-treat wastewater has been developed. google.com Another approach replaces the low-boiling-point solvent petroleum ether with paraffin oil and uses formamide instead of ethyl formate, which improves the operating environment and reduces costs. google.com A photocatalytic method using a supported nano-gold catalyst has also been proposed for the synthesis of 2,2'-binitrobibenzil from o-nitrobenzyl chloride, which aligns with green chemistry principles by utilizing light as an energy source. patsnap.com
Sustainable Degradation: Nitroaromatic compounds are recognized as significant environmental pollutants due to their widespread use and resistance to degradation. asm.orgcswab.org The electron-withdrawing nature of the nitro groups makes them recalcitrant to conventional oxidative degradation pathways. asm.org However, extensive research has shown that various microorganisms have evolved the ability to break down these compounds. asm.orgnih.govnih.gov
Microbial degradation can occur under both aerobic and anaerobic conditions. nih.gov
Aerobic Degradation: Some bacteria can use nitroaromatic compounds as a source of carbon and nitrogen for growth. nih.gov They employ enzymes like dioxygenases and monooxygenases to attack the aromatic ring, often leading to the elimination of the nitro group as nitrite. nih.govnih.gov
Anaerobic Degradation: Under anaerobic conditions, the primary transformation is the reduction of the nitro groups to amino groups, forming less toxic aromatic amines that can be further mineralized. nih.gov
Fungal Degradation: Lignin-degrading fungi, such as Phanerochaete chrysosporium, have shown the ability to mineralize dinitrotoluene and other nitroaromatics, making them promising candidates for bioremediation strategies. nih.gov
These natural degradation pathways offer a sustainable alternative to conventional disposal methods. Future research could focus on identifying or engineering specific microbial strains or enzymatic systems that are highly efficient at degrading this compound and other related halogenated nitroaromatics.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (98%), H₂SO₄, 0–5°C, 12 hr | 65–75 | 80–85 | |
| Chlorination | Cl₂, FeCl₃, 50°C, 8 hr | 50–60 | 70–75 |
How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- IR Spectroscopy: Characteristic peaks for nitro (-NO₂) appear at 1520–1350 cm⁻¹ (asymmetric stretch) and 870–840 cm⁻¹ (symmetric stretch). Chloro (-Cl) C-Cl stretches occur at 750–550 cm⁻¹ .
- ¹H/¹³C NMR: Aromatic protons adjacent to nitro groups deshield to δ 8.2–8.5 ppm. Chlorine substituents split signals due to coupling (e.g., J = 2–3 Hz for ortho-Cl) .
Q. Table 2: Key Spectral Assignments
| Functional Group | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| -NO₂ | 1520, 1350 | - | 148–152 |
| -Cl | 680–550 | 7.4–7.6 (d, J=2) | 125–128 |
What experimental approaches assess the thermal stability of this compound in polymer matrices?
Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition onset (typically 220–240°C for nitro compounds). Weight loss >5% at 200°C indicates impurity or instability.
- Differential Scanning Calorimetry (DSC): Exothermic peaks above 250°C correlate with nitro group decomposition. Compare with non-chlorinated analogs to isolate substituent effects .
Q. Table 3: Thermal Data for Analogous Compounds
| Compound | TGA Decomposition (°C) | DSC Peak (°C) | Reference |
|---|---|---|---|
| 4,4'-Dinitrobibenzyl | 230–250 | 255 (exo) | |
| 2,2'-Dichloro-4,4'-bipyridine | 240–260 | 265 (exo) |
How do electronic effects of substituents influence the photochemical reactivity of this compound?
Answer:
- Nitro Groups: Strong electron-withdrawing effects reduce π-electron density, increasing susceptibility to UV-induced radical formation.
- Chlorine Substituents: Ortho-chlorine creates steric hindrance, reducing coplanarity and altering excitation pathways. Time-dependent DFT (TD-DFT) simulations predict λmax shifts of 10–15 nm compared to non-chlorinated analogs .
Q. Table 4: Substituent Effects on Photostability
| Substituent Position | Hammett σ Value | Experimental λmax (nm) | Predicted λmax (TD-DFT) |
|---|---|---|---|
| 4,4'-NO₂ | +0.82 | 320 | 315–325 |
| 2,2'-Cl | +0.23 | 335 | 330–340 |
How can contradictory data on synthetic yields be resolved through mechanistic studies?
Answer:
Conflicting yield reports often arise from:
- Competitive Side Reactions: Nitro group reduction under prolonged Cl₂ exposure. Monitor via in-situ Raman spectroscopy for intermediate detection.
- Solvent Polarity: Polar solvents (e.g., DMSO) stabilize transition states but may hydrolyze nitro groups. Use mixed solvents (e.g., DCM/THF) for balance .
Q. Table 5: Case Study – Yield Optimization
| Condition | Yield (%) | Purity (%) | Observation |
|---|---|---|---|
| Cl₂, FeCl₃, DCM | 60 | 75 | Minimal hydrolysis |
| Cl₂, FeCl₃, DMSO | 45 | 60 | Partial nitro reduction |
What computational models predict the crystallographic packing of this compound?
Answer:
Q. Table 6: Predicted vs Experimental Lattice Parameters
| Parameter | DFT Prediction | Experimental (XRD) | Deviation (%) |
|---|---|---|---|
| a-axis (Å) | 10.2 | 10.5 | 2.9 |
| b-axis (Å) | 7.8 | 7.6 | 2.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
